molecular formula C7H2F3NOS B6280711 4,5,6-trifluoro-1,3-benzoxazole-2-thiol CAS No. 2287287-01-6

4,5,6-trifluoro-1,3-benzoxazole-2-thiol

Cat. No.: B6280711
CAS No.: 2287287-01-6
M. Wt: 205.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains fluorine atoms and a thiol group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trifluoro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with trifluoroacetic anhydride, followed by cyclization and thiolation steps. One common method includes:

    Reaction of 2-aminophenol with trifluoroacetic anhydride: This step forms an intermediate trifluoroacetylated product.

    Cyclization: The intermediate undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trifluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6-Trifluoro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-trifluoro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is unique due to its specific combination of fluorine atoms and a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry and material science.

Properties

CAS No.

2287287-01-6

Molecular Formula

C7H2F3NOS

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.